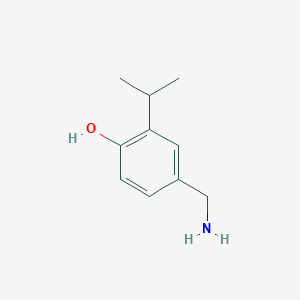

4-(Aminomethyl)-2-isopropylphenol

CAS No.:

Cat. No.: VC18781247

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO |

|---|---|

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 4-(aminomethyl)-2-propan-2-ylphenol |

| Standard InChI | InChI=1S/C10H15NO/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5,7,12H,6,11H2,1-2H3 |

| Standard InChI Key | WDTAWVMIQZOLTM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)CN)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-(Aminomethyl)-2-isopropylphenol (CAS: 92188-39-1) has the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its IUPAC name is 2-(aminomethyl)-4-propan-2-ylphenol, reflecting the positions of the substituents:

-

A hydroxyl group at position 4.

-

An isopropyl group at position 2.

-

An aminomethyl group (-CH₂NH₂) at position 1 (ortho to the hydroxyl group) .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| SMILES | CC(C)C1=CC(=C(C=C1)O)CN | |

| InChI Key | LWSPQBWZYQXFPB-UHFFFAOYSA-N | |

| Synonyms | SCHEMBL17120818, m-Cymen-6-ol |

Spectral Data

-

NMR: Predicted shifts include aromatic protons (δ 6.5–7.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .

-

Mass Spectrometry: The base peak at m/z 165 corresponds to the molecular ion, with fragmentation patterns indicative of isopropyl and aminomethyl loss .

Synthesis and Manufacturing

Reductive Amination

A common method involves the reduction of a nitro precursor. For example:

-

Nitration: 2-Isopropylphenol is nitrated to introduce a nitro group at the para position relative to the hydroxyl group .

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-(aminomethyl)-2-isopropylphenol.

Example Reaction:

Transalkylation

Patent US4484011A describes transalkylation of 2-isopropylphenol using acidic catalysts (e.g., clay) to isomerize substituents, though this method primarily yields 4-isopropylphenol . Adaptations for aminomethyl derivatives may require protective group strategies .

Optimization and Yield

-

Hydrogenation Conditions: Reactions under 50 psi H₂ at 25°C achieve ~76% yield.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures enhances purity.

Physicochemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Estimated 250–270°C | |

| Density | ~1.05 g/cm³ | |

| pKa (phenolic OH) | ~10.5 |

Solubility

-

Water: Low solubility due to hydrophobic isopropyl and aromatic groups.

-

Organic Solvents: Miscible in ethanol, chloroform, and dimethyl sulfoxide .

Applications and Industrial Relevance

Pharmaceutical Intermediates

-

Propofol Analogues: Serves as a precursor in synthesizing anesthetic agents, particularly impurities like 2-isopropylphenol .

-

Anticancer Agents: Derivatives such as 4-[bis(2-chloroethyl)amino]-3-isopropylphenol show alkylating activity .

Analytical Chemistry

-

Chromogenic Reagents: Used in the 4-Aminoantipyrine method for phenol detection, forming quinone-imide complexes detectable at 500 nm .

Material Science

-

Polymer Additives: Enhances thermal stability in epoxy resins due to phenolic antioxidant properties .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear gloves and lab coats |

| Eye Damage | H319 | Use safety goggles |

| Acute Toxicity | H302/H312 | Avoid inhalation/ingestion |

Environmental Impact

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min .

-

GC-MS: EI mode, column: DB-5MS, identifies fragmentation ions at m/z 150 (M⁺-NH₂) .

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume